N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a benzylpiperidine moiety and a morpholinoethyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically involves the following steps:
Formation of the Benzylpiperidine Intermediate: The initial step involves the synthesis of 1-benzylpiperidin-4-ylmethylamine. This can be achieved by the reductive amination of 4-piperidone with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Preparation of the Oxalamide Backbone: The oxalamide backbone is synthesized by reacting oxalyl chloride with 2-morpholinoethanol in the presence of a base such as triethylamine to form N2-(2-morpholinoethyl)oxalamide.
Coupling Reaction: The final step involves the coupling of the benzylpiperidine intermediate with the oxalamide backbone. This is typically carried out in an organic solvent such as dichloromethane, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxalamide derivatives.
Scientific Research Applications
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)acetamide
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)urea
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)carbamate
Uniqueness
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical properties and reactivity compared to similar compounds with acetamide, urea, or carbamate backbones. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c26-20(22-8-11-24-12-14-28-15-13-24)21(27)23-16-18-6-9-25(10-7-18)17-19-4-2-1-3-5-19/h1-5,18H,6-17H2,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMNHWGLPLQJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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